2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde
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Overview
Description
2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and constrained structure, which can be beneficial in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde functional group. One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic intermediate. This intermediate can then be oxidized to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The spirocyclic framework can undergo substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The rigid spirocyclic structure can be used to design drugs with specific biological activities. It can serve as a scaffold for the development of new pharmaceuticals.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biology: It can be used as a probe to study biological processes and interactions due to its unique structure.
Industry: The compound can be used in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-6-azaspiro[3.4]octane
- 7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene
- 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine
Uniqueness
2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde is unique due to the presence of both the spirocyclic framework and the aldehyde functional group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C6H7NO3 |
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Molecular Weight |
141.12 g/mol |
IUPAC Name |
2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde |
InChI |
InChI=1S/C6H7NO3/c8-2-5-1-6(10-7-5)3-9-4-6/h2H,1,3-4H2 |
InChI Key |
FBVKWKDOLHKTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NOC12COC2)C=O |
Origin of Product |
United States |
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